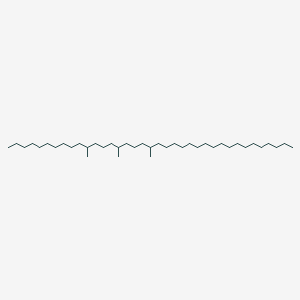
11,15,19-Trimethyl-heptatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15,19-Trimethyl-heptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂. It is a derivative of heptatriacontane, characterized by the presence of three methyl groups at the 11th, 15th, and 19th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-trimethyl-heptatriacontane typically involves the alkylation of heptatriacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where heptatriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
11,15,19-Trimethyl-heptatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can be subjected to reductive conditions to remove any impurities or side products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
11,15,19-Trimethyl-heptatriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 11,15,19-trimethyl-heptatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the behavior of membrane-bound proteins and receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Heptatriacontane: The parent compound without methyl substitutions.
11,15-Dimethyl-heptatriacontane: A similar compound with two methyl groups instead of three.
15,19,23-Trimethyl-heptatriacontane: Another isomer with methyl groups at different positions.
Uniqueness
11,15,19-Trimethyl-heptatriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure can result in different melting points, solubility, and reactivity compared to its analogs .
Properties
CAS No. |
121691-20-1 |
|---|---|
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
11,15,19-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
InChI Key |
BOKRAEHZMJFHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


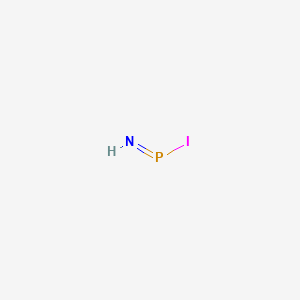

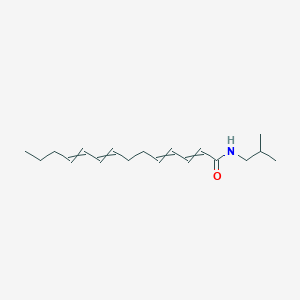

![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
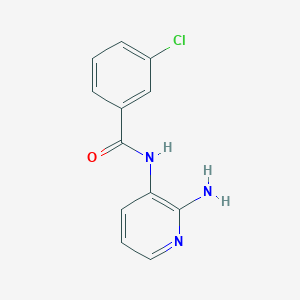
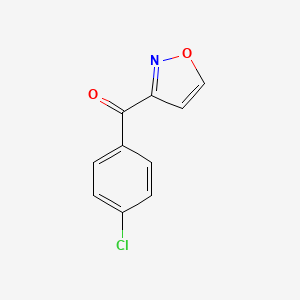
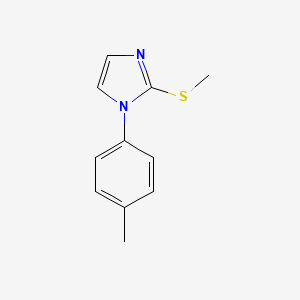
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)




![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
